

Application Note: Quantification of 2-Bromopropanoate Impurities using a Validated GC-MS Method

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Compound of Interest

Compound Name: **2-Bromopropanoate**

Cat. No.: **B1255678**

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Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Bromopropanoic acid and its esters, such as methyl **2-bromopropanoate**, are potential genotoxic impurities (PGIs) that can be present in active pharmaceutical ingredients (APIs) as process-related impurities or degradants. Due to their potential to interact with DNA, regulatory agencies require strict control and monitoring of these impurities at trace levels. This application note presents a detailed and validated Gas Chromatography-Mass Spectrometry (GC-MS) method for the quantification of **2-bromopropanoate** impurities. The method involves derivatization of 2-bromopropanoic acid to its more volatile methyl ester, followed by GC-MS analysis, which allows for the simultaneous quantification of both the acid and its ester form.

Analytical Challenge

The primary challenges in quantifying 2-bromopropanoic acid are its high polarity and low volatility, which make it unsuitable for direct GC analysis. To overcome this, a derivatization step is employed to convert the acid into a more volatile and less polar compound. This method describes the conversion of 2-bromopropionic acid into methyl 2-bromopropionate using methanol in the presence of an acid catalyst. The resulting derivative can then be readily analyzed by GC-MS.

Experimental Protocols

1. Materials and Reagents

- 2-Bromopropionic acid reference standard
- Methyl **2-bromopropanoate** reference standard
- Methanol (HPLC grade)
- Sulfuric acid (ACS grade)
- Dichloromethane (DCM, HPLC grade)
- Sodium sulfate (anhydrous)
- Sample of the drug substance to be tested

2. Standard and Sample Preparation

Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of 2-bromopropionic acid and 10 mg of methyl **2-bromopropanoate** reference standards into a 10 mL volumetric flask. Dissolve and dilute to volume with methanol.

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with methanol to achieve concentrations ranging from 0.1 µg/mL to 10 µg/mL.

Sample Preparation and Derivatization:

- Accurately weigh approximately 100 mg of the drug substance into a 10 mL screw-cap vial.
- Add 2 mL of methanol and 0.1 mL of concentrated sulfuric acid.
- Seal the vial and heat at 60°C for 30 minutes to convert any 2-bromopropionic acid to methyl 2-bromopropionate.
- Cool the vial to room temperature.
- Add 5 mL of water and 2 mL of dichloromethane.

- Vortex for 2 minutes to extract the methyl 2-bromopropionate into the organic layer.
- Centrifuge at 3000 rpm for 5 minutes to separate the layers.
- Carefully transfer the lower organic layer (DCM) to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.
- Transfer the dried organic layer to a GC vial for analysis.

3. GC-MS Instrumentation and Conditions

A gas chromatograph coupled with a mass spectrometer is used for the analysis. The following conditions are recommended:

Parameter	Condition
GC System	Agilent 7890B or equivalent
Mass Spectrometer	Agilent 5977A or equivalent
Column	Zebron ZB-624 (30 m x 0.32 mm, 1.8 μ m) or equivalent, containing 6% cyanopropylphenyl and 94% dimethylpolysiloxane stationary phase. [1]
Carrier Gas	Helium at a constant flow of 1.5 mL/min. [2] [3]
Inlet Temperature	250°C
Injection Volume	1 μ L (Splitless mode)
Oven Program	Initial temperature of 50°C, hold for 2 minutes, ramp to 250°C at 10°C/min, and hold for 5 minutes.
MS Transfer Line Temp.	280°C
Ion Source Temperature	230°C
Ionization Mode	Electron Ionization (EI) at 70 eV
Acquisition Mode	Selected Ion Monitoring (SIM)
Quantification Ion	m/z 107 for Methyl 2-bromopropionate. [1]
Qualifier Ion	m/z 87 for Methyl 2-bromopropionate. [1]

Data Presentation: Method Validation Summary

The analytical method was validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines. The results are summarized below.

Table 1: System Suitability

Parameter	Acceptance Criteria	Result
Tailing Factor	≤ 2.0	1.2
Theoretical Plates	≥ 2000	> 5000
Relative Standard Deviation	$\leq 15.0\%$	< 5.0%

Table 2: Linearity, LOD, and LOQ

Parameter	Result
Linearity Range ($\mu\text{g/mL}$)	0.1 - 10
Correlation Coefficient (r^2)	> 0.999
Limit of Detection (LOD)	0.004 $\mu\text{g/mL}$ for Methyl 2-bromopropionate. [1]
Limit of Quantification (LOQ)	0.012 $\mu\text{g/mL}$ for Methyl 2-bromopropionate. [1]

Table 3: Accuracy (Recovery)

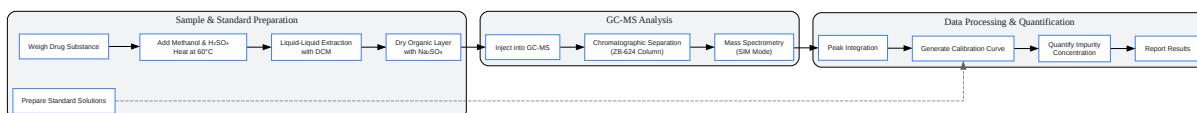
Spiked Level	Amount Spiked ($\mu\text{g/mL}$)	Amount Recovered ($\mu\text{g/mL}$)	Recovery (%)
LOQ	0.012	0.0118	98.3
100%	1.0	0.99	99.0
150%	1.5	1.52	101.3
Average Recovery (%)	-		97.0% to 102.9%. [1]

Table 4: Precision (Repeatability)

Concentration ($\mu\text{g/mL}$)	Mean Area (n=6)	Standard Deviation	Relative Standard Deviation (%)
1.0	152345	3808	2.5

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the GC-MS quantification of **2-bromopropanoate** impurities.



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